

4-Methyl-6,7-methylenedioxcoumarin: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-6,7-methylenedioxcoumarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, analysis, and biological potential of **4-Methyl-6,7-methylenedioxcoumarin** (also known as 4-Methylayapin). This coumarin derivative is a versatile compound with significant potential in pharmaceutical development and biochemical research, noted for its photochemical properties and potential as an anti-inflammatory agent.^[1]

Core Properties and Spectroscopic Data

The fundamental physicochemical and spectroscopic characteristics of **4-Methyl-6,7-methylenedioxcoumarin** are summarized below. This data provides a foundational understanding of the molecule for experimental design and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	8-methyl-[2][3]dioxolo[4,5-g]chromen-6-one	[4]
Synonyms	4-Methylayapin	[1]
CAS Number	15071-04-2	[1][4]
Molecular Formula	C ₁₁ H ₈ O ₄	[1][4]
Molecular Weight	204.18 g/mol	[1][4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	180 - 183 °C	[1]
Purity	≥ 99% (GC)	[1]
Storage	Store at room temperature	[1]

Table 2: Spectroscopic Data Summary

Technique	Data	Reference(s)
¹ H NMR	Estimated chemical shifts (DMSO-d ₆): δ ~7.0-7.2 ppm (s, 1H, Ar-H), δ ~6.8-7.0 ppm (s, 1H, Ar-H), δ ~6.1 ppm (s, 2H, -O-CH ₂ -O-), δ ~6.0 ppm (s, 1H, C3-H), δ ~2.4 ppm (s, 3H, -CH ₃). (Note: Exact values from primary spectra were unavailable; shifts are estimated based on analogous structures.)	[5]
FTIR	Characteristic absorption bands (KBr wafer): ~1700-1730 cm ⁻¹ (C=O, lactone), ~1600-1620 cm ⁻¹ (C=C, aromatic/pyrone), ~1450-1500 cm ⁻¹ (aromatic ring), ~1030-1100 cm ⁻¹ (C-O-C, ether stretch).	[6][7]
Mass Spec. (GC-MS)	m/z Top Peak: 204 (M ⁺); 2nd Highest: 176 ([M-CO] ⁺); 3rd Highest: 175 ([M-CO-H] ⁺).	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Methyl-6,7-methylenedioxy coumarin** are crucial for its application in research and development.

Synthesis Protocol: Pechmann Condensation

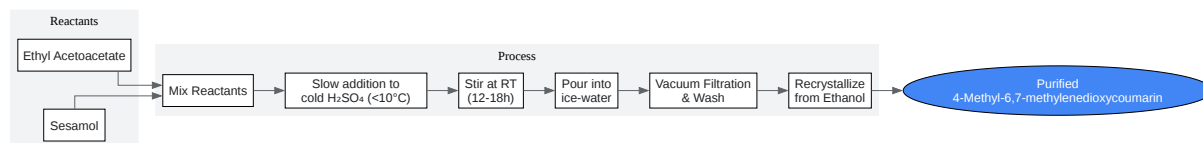
The most common and efficient method for synthesizing 4-methylcoumarins is the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For **4-Methyl-6,7-methylenedioxy coumarin**, the precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.

Materials:

- Sesamol (1.0 eq)
- Ethyl acetoacetate (1.1 eq)
- Concentrated Sulfuric Acid (H_2SO_4) or other Lewis acid catalyst (e.g., AlCl_3)
- Ethanol
- Ice-cold water

Procedure:

- Chill a flask containing concentrated sulfuric acid in an ice bath to below 10°C .
- In a separate beaker, mix sesamol and ethyl acetoacetate.
- Slowly add the sesamol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C .
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
- Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
- A precipitate of crude **4-Methyl-6,7-methylenedioxcoumarin** will form.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
- Recrystallize the crude product from ethanol to yield purified white to light-yellow crystals.
- Dry the final product under vacuum.



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Pechmann condensation workflow for synthesis.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for the separation, identification, and quantification of coumarins.[11][12][13] A standard reversed-phase method is outlined below.

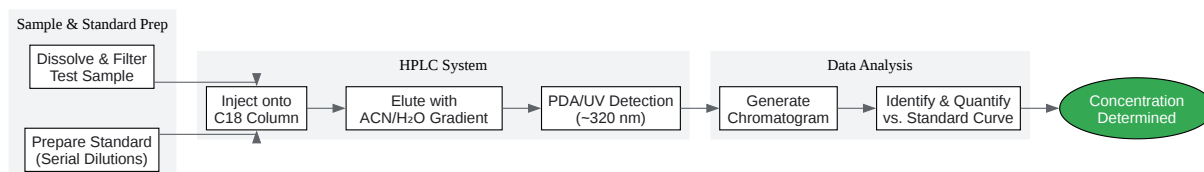
Instrumentation & Conditions:

- Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[11]
- Mobile Phase: A gradient or isocratic mixture of:
 - Solvent A: Water with 0.1% Formic Acid or Acetic Acid.
 - Solvent B: Acetonitrile or Methanol.[11][12]
- Flow Rate: 0.7 - 1.0 mL/min.[11]
- Column Temperature: 30 - 40°C.[11]
- Detector: Photodiode Array (PDA) or UV Detector, monitoring at ~280 nm and/or ~320 nm. [11][12]

- Injection Volume: 10 - 20 μ L.[11]

Procedure:

- Standard Preparation: Prepare a stock solution of **4-Methyl-6,7-methylenedioxy coumarin** in the mobile phase organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1-100 μ g/mL).
- Sample Preparation: Dissolve the test sample in the mobile phase, filter through a 0.45 μ m syringe filter to remove particulates, and place in an HPLC vial.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the peak for **4-Methyl-6,7-methylenedioxy coumarin** by comparing its retention time with the standard. Quantify the amount using the calibration curve generated from the standards.



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General workflow for HPLC analysis.

Biological and Pharmacological Profile

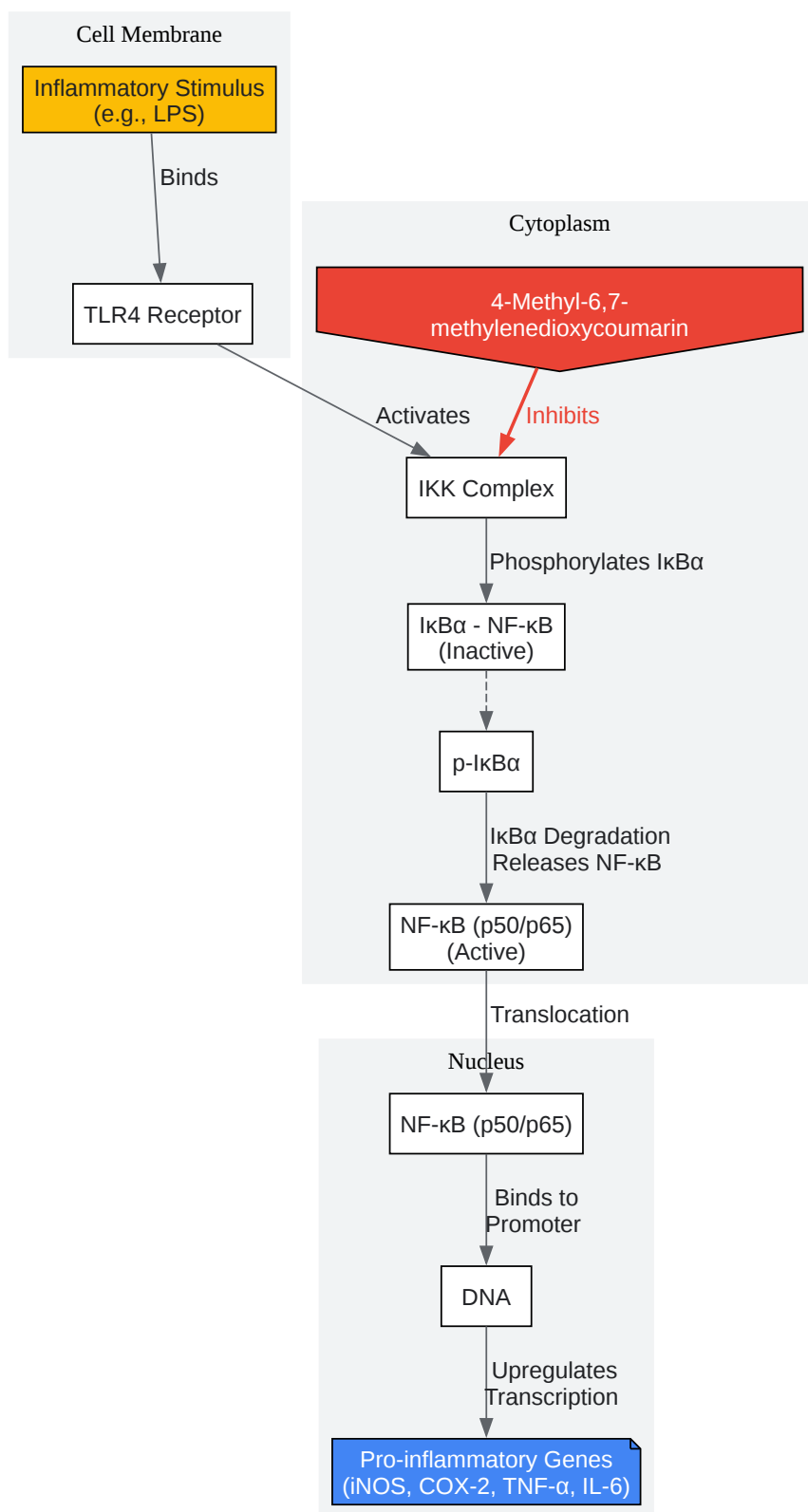
Coumarins are a well-regarded class of natural compounds with a wide array of biological activities. Derivatives of 4-methylcoumarin, in particular, are noted for their antioxidant, neuroprotective, and anti-inflammatory properties.[1]

Anti-Inflammatory Activity

4-Methyl-6,7-methylenedioxcoumarin is specifically noted for its potential as an anti-inflammatory agent.^[1] The anti-inflammatory mechanism of many coumarin derivatives is linked to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF- κ B) pathway.^{[2][3][14][15]}

In a typical inflammatory cascade, a stimulus such as Lipopolysaccharide (LPS) activates cell surface receptors (e.g., TLR4), triggering a series of downstream events. This leads to the phosphorylation and subsequent degradation of I κ B α , an inhibitor protein. Once I κ B α is degraded, the NF- κ B (p50/p65) dimer is free to translocate into the nucleus. Inside the nucleus, NF- κ B binds to DNA promoter regions and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF- α and IL-6.^{[3][15]}

Coumarin derivatives have been shown to intervene in this pathway, often by inhibiting the degradation of I κ B α , thereby preventing NF- κ B nuclear translocation and suppressing the expression of these inflammatory mediators.^{[3][14]}



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Inhibition of the NF-κB inflammatory pathway by coumarins.

Other Potential Applications

- **Photochemical Properties:** The coumarin scaffold is known for its fluorescent properties. This compound can be used as a fluorescent probe in biochemical research and as a key intermediate in the development of light-activated drugs and imaging agents.^[1]
- **Natural Product Synthesis:** It serves as a valuable building block in the synthesis of more complex natural products.^[1]

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